An In-depth Technical Guide to the Chemical Properties of 2-(4-PYRIDYL)-2-PROPYLAMINE
An In-depth Technical Guide to the Chemical Properties of 2-(4-PYRIDYL)-2-PROPYLAMINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-PYRIDYL)-2-PROPYLAMINE, a pyridine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its identity, predicted physicochemical properties, and potential synthetic routes. Furthermore, it offers detailed, field-proven protocols for its synthesis and characterization based on established chemical principles and analogous reactions. This document aims to serve as a foundational resource for researchers investigating this and related compounds, providing both theoretical grounding and practical methodologies for its synthesis and analysis.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding and metal coordination. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, leading to a diverse range of pharmacological activities.
This guide focuses on 2-(4-PYRIDYL)-2-PROPYLAMINE, a compound featuring a pyridine ring linked to a tertiary amine via a propyl backbone. The presence of the chiral center at the second carbon of the propyl chain suggests the potential for stereospecific interactions with biological targets. While specific biological activities for this exact molecule are not extensively documented, related structures containing the 4-pyridyl and propylamine moieties have been explored for various therapeutic applications, including their potential as anticonvulsants and their effects on cardiac activity. This guide will delve into the known chemical properties, propose robust synthetic pathways, and outline detailed analytical methods for the characterization of 2-(4-PYRIDYL)-2-PROPYLAMINE.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental chemical identity and physicochemical properties is paramount for any research and development endeavor. These parameters influence its reactivity, solubility, bioavailability, and overall suitability for various applications.
Chemical Structure and Identifiers
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IUPAC Name: 2-pyridin-4-ylpropan-2-amine[1]
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Synonyms: 4-PYRIDINEMETHANAMINE, ALPHA,ALPHA-DIMETHYL-[1]
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CAS Number: 566155-76-8[1]
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Molecular Formula: C₈H₁₂N₂[1]
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Molecular Weight: 136.19 g/mol [1]
Predicted Physicochemical Data
In the absence of extensive experimental data, computational predictions provide valuable estimates of a molecule's physicochemical properties. These predictions are based on its structure and are useful for initial assessment and experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 236.8 °C at 760 mmHg | [1] |
| Flash Point | 117.7 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| pKa | Not available | |
| LogP | Not available | |
| Solubility | Not available |
Synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE
The synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE can be approached through several established organic chemistry reactions. Two plausible and robust methods, the Ritter reaction and the Leuckart reaction, are detailed below. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Proposed Synthetic Pathway 1: Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as a tertiary alcohol, in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the desired primary amine. This pathway is particularly suitable for the synthesis of tertiary carbinamines.[2][3]
Figure 1: Proposed Ritter reaction pathway for the synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE.
Experimental Protocol:
Step 1: Synthesis of N-(2-(pyridin-4-yl)propan-2-yl)acetamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(4-pyridyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. The nitrile serves as both reactant and solvent.
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Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel with vigorous stirring. The slow addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide. The product can be further purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-PYRIDYL)-2-PROPYLAMINE
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Reaction Setup: Place the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide in a round-bottom flask with a reflux condenser.
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Hydrolysis: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-8 hours. The hydrolysis of the amide to the amine will occur.
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Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a strong base, such as a concentrated sodium hydroxide solution, until the pH is basic (pH > 10).
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Extraction: Extract the resulting aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(4-PYRIDYL)-2-PROPYLAMINE. Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).
Proposed Synthetic Pathway 2: Leuckart Reaction
The Leuckart reaction provides a direct method for the reductive amination of ketones to amines using ammonium formate or formamide as the nitrogen source and reducing agent.[1][4] This one-pot reaction is a powerful tool for the synthesis of amines from readily available carbonyl compounds.
Figure 2: Proposed Leuckart reaction pathway for the synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-acetylpyridine (1 equivalent) with an excess of ammonium formate (3-5 equivalents).
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Reaction: Heat the mixture to a temperature of 160-180 °C for 6-12 hours. The reaction progress can be monitored by TLC.
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Hydrolysis: After the reaction is complete, cool the mixture and add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate formamide.
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Work-up: Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.
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Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
As no experimental spectra for 2-(4-PYRIDYL)-2-PROPYLAMINE are readily available, this section provides a prediction of the key spectroscopic features based on the known chemical shifts and fragmentation patterns of similar structural motifs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons, and the amine protons.
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Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be the most deshielded.
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Methyl Protons: A singlet in the aliphatic region (δ 1.2-1.8 ppm) integrating to six protons.
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Amine Protons: A broad singlet (δ 1.5-3.0 ppm) integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen being the most deshielded.
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Quaternary Carbon: A signal for the carbon attached to the pyridine ring and the two methyl groups (δ 45-60 ppm).
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Methyl Carbons: A signal in the aliphatic region (δ 20-30 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2800-3100 cm⁻¹.
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C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M+): A peak at m/z = 136, corresponding to the molecular weight of the compound.
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Major Fragmentation: Loss of a methyl group (M-15) to give a fragment at m/z = 121 is expected to be a prominent fragmentation pathway.
Potential Pharmacological Activity and Future Directions
While no specific pharmacological data for 2-(4-PYRIDYL)-2-PROPYLAMINE has been found in the literature, the structural motifs present suggest several avenues for investigation. The pyridine ring is a common feature in many centrally active agents, and the propylamine side chain is found in various compounds with neurological and cardiovascular effects.
Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including anticonvulsant, antihistaminic, and cardiac effects. Therefore, it is plausible that 2-(4-PYRIDYL)-2-PROPYLAMINE could exhibit similar properties.
Future research should focus on the synthesis and subsequent biological screening of this compound. In vitro assays could be employed to assess its activity on various receptors and enzymes, while in vivo studies in animal models could explore its potential therapeutic effects.
Safety and Handling
Based on the safety data for related amine and pyridine compounds, 2-(4-PYRIDYL)-2-PROPYLAMINE should be handled with care in a well-ventilated laboratory.
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Hazards: Expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-(4-PYRIDYL)-2-PROPYLAMINE is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known chemical properties, proposed detailed and practical synthetic routes, and predicted its spectroscopic characteristics. While the lack of specific experimental data presents a current limitation, the information and protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule. The exploration of this and similar compounds could lead to the discovery of novel therapeutic agents.
References
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Alfa Chemistry. 2-(4-Pyridyl)-2-propylamine. CAS 566155-76-8. Available from: [Link]
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Wikipedia. Leuckart reaction. Available from: [Link]
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Sciencemadness Wiki. Leuckart reaction. Available from: [Link]
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Wikipedia. Ritter reaction. Available from: [Link]
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Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
